C11H11BrN2S

Description

Definitive Chemical Nomenclature and Structural Isomerism within C11H11BrN2S

Structural isomerism is a key feature of the this compound chemical family. Different arrangements of the same atoms result in distinct compounds with individual properties.

One of the most studied isomers is 6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, commonly known as 4-bromotetramisole. This compound possesses a chiral center, leading to two enantiomers: (R)- and (S)-isomers. The (R)-enantiomer is specifically named (R)-6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. nih.govaksci.com It is also referred to as (+)-p-Bromotetramisole. nih.gov The corresponding (S)-isomer is known as (-)-p-Bromotetramisole or L-p-Bromotetramisole. naturalproducts.netsigmaaldrich.com

These compounds are often utilized in research in their salt forms, such as the oxalate (B1200264) salt, to improve stability and solubility. aksci.comnaturalproducts.netsigmaaldrich.comchemimpex.comontosight.ai For example, the oxalate salt of the (S)-isomer is systematically named (S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate. naturalproducts.netsigmaaldrich.comontosight.ai

Table 1: Chemical Properties of (R)-6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 283.19 g/mol nih.gov |

| IUPAC Name | (6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b] ontosight.aifishersci.comthiazole (B1198619) nih.gov |

| Synonyms | 4-Bromodexamisole, (+)-p-Bromotetramisole nih.gov |

| CAS Number | 71461-23-9 nih.gov |

Another structural isomer with the same molecular formula is 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, which is available as a hydrobromide salt. cymitquimica.com This compound features a pyrrolo[3,4-d]thiazole core, which is distinct from the imidazo[2,1-b]thiazole (B1210989) skeleton of 4-bromotetramisole. The pyrrolo[3,4-d]thiazole scaffold is a bicyclic heterocyclic system that serves as a building block in the synthesis of more complex molecules for drug discovery.

Table 2: Chemical Information for 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide

| Property | Value |

|---|---|

| Molecular Formula | This compound (as hydrobromide) |

| Molecular Weight | 283.19 g/mol (as hydrobromide) cymitquimica.com |

| CAS Number | 1220039-44-0 cymitquimica.com |

| Purity | 96% cymitquimica.com |

The this compound formula can be represented by other structural arrangements as well. PubChem lists several other compounds with this molecular formula, highlighting the diversity of possible isomers. uni.lu Additionally, related scaffolds such as 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide, which has a similar bicyclic thiazole structure but a different molecular formula, are also subjects of chemical research. bldpharm.com The study of various related heterocyclic systems, like 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, provides insights into the synthesis and potential applications of these chemical families. chemshuttle.com

Classification within Relevant Chemical Families (e.g., Imidazothiazoles, Thiazol-2(3H)-imines)

The isomers of this compound belong to distinct chemical families based on their core structures.

Imidazothiazoles : 4-Bromotetramisole is classified as an imidazothiazole. naturalproducts.netontosight.aifishersci.comwikipedia.org This class of compounds is characterized by a fused bicyclic system containing an imidazole (B134444) ring and a thiazole ring. fishersci.comwikipedia.orgresearchgate.net Imidazothiazoles are known for their diverse biological activities and are significant in medicinal chemistry. researchgate.netmdpi.com

Pyrrolo[3,4-d]thiazoles : 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole belongs to the pyrrolothiazole family, featuring a fused pyrrole (B145914) and thiazole ring system. scbt.com

Thiazol-2(3H)-imines : While not a direct classification for the primary compounds discussed, the thiazol-2(3H)-imine scaffold is a related chemical structure. sigmaaldrich.comepa.govchemspider.comchemspider.comnih.gov It is a five-membered ring containing sulfur and nitrogen with an exocyclic imine group.

Overview of Academic Research Trajectory and Contributions

Research into compounds with the this compound formula has been multifaceted. A significant area of investigation for 4-bromotetramisole and its enantiomers has been their role as inhibitors of alkaline phosphatases. medchemexpress.comresearchgate.net Specifically, the L-form of bromotetramisole has been shown to inhibit alkaline phosphatases from various tissues. researchgate.net

The imidazothiazole scaffold, in general, has been the subject of extensive research due to its broad spectrum of potential applications in medicinal chemistry. researchgate.net Synthetic chemists have developed various methods for the preparation of imidazothiazole derivatives. researchgate.net

The pyrrolothiazole core is also of interest in chemical synthesis, serving as a versatile starting material for creating diverse chemical libraries for further research. The study of these and other related heterocyclic compounds continues to be an active area of academic and industrial research, with a focus on synthesizing novel derivatives and evaluating their properties.

Structure

3D Structure

Properties

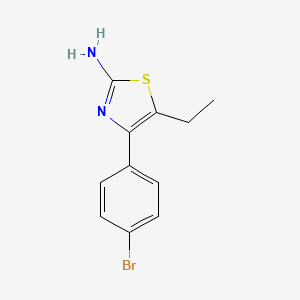

IUPAC Name |

4-(4-bromophenyl)-5-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-2-9-10(14-11(13)15-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOCOZZWHGYZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Derivatization of C11h11brn2s Scaffolds

Bromination Strategies for Introduction of Halogen Substituents

The introduction of a bromine atom onto the thiazole (B1198619) scaffold is a key step in achieving the C11H11BrN2S formula. This is typically accomplished using electrophilic brominating agents.

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of thiazole rings and their precursors. ekb.eg It is considered a safer and more convenient alternative to molecular bromine. researchgate.net In the synthesis of 5-Bromo-4-methyl-3-(p-tolyl)thiazol-2(3H)-imine, NBS is used in two potential ways. First, it can be used in the initial one-pot procedure to brominate the α-active methylene (B1212753) ketone starting material. ekb.eg

Alternatively, NBS can be used to directly brominate a pre-formed thiazole ring. For instance, the treatment of 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine with NBS in ethanol, using benzoyl peroxide as a radical initiator, selectively installs a bromine atom at the C5 position of the thiazole ring. ekb.eg The success of this reaction is confirmed by ¹H NMR spectroscopy, which shows the disappearance of the proton signal at the C5 position. ekb.eg Radical bromination of substituted thiazoles with NBS is a documented method for producing brominated derivatives. researchgate.net

Table 2: Research Findings on NBS-Mediated Bromination

| Substrate | Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine | NBS, Benzoyl Peroxide | 5-Bromo-4-methyl-3-(p-tolyl)thiazol-2(3H)-imine | Efficient bromination at the C5 position of the thiazole ring. | ekb.eg |

| α-active methylene ketones | NBS, KSCN, primary amine | Thiazol-2(3H)-imine derivatives | NBS acts as the initial halogen source in a one-pot synthesis. | ekb.egresearchgate.net |

Stereoselective Synthesis Approaches for Enantiomers

While many syntheses of this compound isomers result in racemic mixtures, stereoselective synthesis provides a pathway to obtain specific, enantiomerically pure forms. mdpi.com This is crucial when the biological activity of a compound is dependent on its specific stereochemistry. wwu.edu Enantioselective reactions require a source of chirality, which can be a chiral catalyst, a chiral auxiliary, or a chiral starting material. chemistrydocs.commasterorganicchemistry.com

Common strategies in stereoselective synthesis that could be applied to this compound analogues include:

Use of Chiral Catalysts: A small amount of a chiral catalyst can generate large quantities of a single enantiomer product. chemistrydocs.com

Resolution via Diastereomers: A racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography. chemistrydocs.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a reaction to occur on one face of the molecule, leading to a specific diastereomer. The auxiliary is then removed to yield the desired enantiomerically enriched product. mdpi.comchemistrydocs.com

An example in related heterocyclic synthesis is the diastereoselective Evans alkylation used to produce both (+)- and (-)-enantiomers of cananodine. wwu.edu Such established principles could be adapted for the synthesis of chiral this compound analogues, should a prochiral center be present or introduced in the synthetic pathway. chemistrydocs.com

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for further chemical modification to generate a library of related analogues. wjrr.orgnih.gov The thiazole ring and its substituents offer multiple sites for functionalization.

Key derivatization strategies include:

Molecular Hybridization: This involves combining the thiazole pharmacophore with other bioactive fragments to create hybrid molecules with potentially synergistic properties. For example, thiazolyl-pyrazoline conjugates have been synthesized by reacting N-thioamide derivatives with phenacyl bromides. acs.org

Modification of Substituents: The functional groups attached to the core structure can be readily modified. The amine group present in many thiazole derivatives can undergo acylation or alkylation. smolecule.com

Substitution at the Bromine Position: The bromine atom on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, significantly diversifying the molecular structure.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the optimization of the compound's properties for various applications. wjrr.orgacs.org

Chemical Modifications of Heterocyclic Rings and Substituents

The imidazo[2,1-b]thiazole (B1210989) core of this compound offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical and biological properties. Research has demonstrated the feasibility of introducing a wide array of functional groups and new ring systems, leading to diverse libraries of novel compounds.

A primary strategy for the derivatization of the imidazo[2,1-b]thiazole scaffold involves the reaction of 2-aminothiazoles with α-haloketones. For instance, the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives has been achieved by treating α-bromo-4-(methylsulfonyl)acetophenone with 2-aminothiazole. nih.gov This core structure can then undergo further modifications, such as Mannich reactions at the C-5 position, to introduce various aminoalkyl side chains. nih.gov

Another versatile method for expanding the chemical space of this scaffold is the introduction of different substituents at the C-6 position. For example, starting with 6-(4-bromophenyl)imidazo[2,1-b]thiazole, a carbaldehyde group can be introduced at the C-5 position. This aldehyde then serves as a key intermediate for condensation reactions with various aromatic amines to form Schiff bases, which can be subsequently cyclized to generate novel oxazepine and imidazolone (B8795221) derivatives fused to the imidazo[2,1-b]thiazole core. chemmethod.com

Furthermore, the derivatization of the this compound scaffold has been explored through the synthesis of acetohydrazides. The starting material, ethyl 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide, can be reacted with hydrazine (B178648) hydrate (B1144303) to produce 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide. jrespharm.com This hydrazide is a versatile building block for the synthesis of a series of N'-(arylidene)acetohydrazides by reaction with various aromatic aldehydes. jrespharm.com

Recent advancements have also focused on the direct functionalization of the imidazo[2,1-b]thiazole ring through C-H activation. One such method is the C(sp2)–H selenylation of substituted benzo chemmethod.comorientjchem.orgimidazo[2,1-b]thiazoles, a related scaffold, using phenyliodine(III)bis(trifluoroacetate) as a mediator. rsc.org This approach allows for the direct introduction of a selenyl group, which can significantly alter the compound's properties. rsc.org

The following table summarizes various synthetic modifications of the imidazo[2,1-b]thiazole scaffold, showcasing the versatility of this heterocyclic system.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2-Aminothiazole and α-bromo-4-(methylsulfonyl)acetophenone | - | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | nih.gov |

| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | Formalin, appropriate aliphatic amines, acetic acid | C-5 substituted Mannich bases | nih.gov |

| 6-(4-bromophenyl)imidazo[2,1-b]thiazole | Vilsmeier-Haack reaction | 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | chemmethod.com |

| 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | Substituted aromatic amines | Schiff bases | chemmethod.com |

| Schiff base intermediates | Phthalic anhydride (B1165640) or glycine | Oxazepine or imidazolone derivatives | chemmethod.com |

| Ethyl 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide | Hydrazine hydrate | 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide | jrespharm.com |

| 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide | Aromatic aldehydes | N'-(arylidene)acetohydrazides | jrespharm.com |

| Substituted benzo chemmethod.comorientjchem.orgimidazo[2,1-b]thiazoles | Diaryl diselenides, PIFA, Ag2CO3, DCE, 80 °C | C(sp2)–H selenylated derivatives | rsc.org |

| 2-aminothiazole, aldehyde, isocyanide | One-pot reaction | Imidazo[2,1-b]thiazole derivatives | orientjchem.org |

Synthesis of Labeled Analogues for Research Probes

The development of labeled analogues of the this compound scaffold and related imidazo[2,1-b]thiazoles is critical for their use as research probes in various biological assays, including in vivo imaging techniques like Positron Emission Tomography (PET). These probes allow for the non-invasive study of biological processes and the visualization of target molecules.

A significant area of research has been the synthesis of radiolabeled imidazo[2,1-b]thiazole derivatives for imaging amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. acs.org A series of ¹¹C-labeled imidazo[2,1-b]benzothiazoles (IBTs) have been developed as potential PET tracers. acs.org The synthesis of these probes typically involves the O- or N-methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. acs.org

For example, the synthesis of [¹¹C]5 (2-(p-[¹¹C]Methylaminophenyl)-7-methoxyimidazo[2,1-b]benzothiazole) was achieved through the N-methylation of its corresponding desmethyl precursor. acs.org This radiolabeled compound demonstrated high initial brain uptake and rapid clearance from normal brain tissue, along with high binding affinity for Aβ fibrils, making it a promising candidate for PET imaging. acs.org

The general approach for synthesizing such radiolabeled probes involves a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by the introduction of a functional group that can be readily labeled in the final step. The short half-life of positron-emitting isotopes like carbon-11 (B1219553) (t½ ≈ 20.4 min) necessitates rapid and efficient radiolabeling procedures.

The following table outlines key aspects of the synthesis of labeled imidazo[2,1-b]thiazole analogues for use as research probes.

| Labeled Compound Example | Labeling Isotope | Precursor | Labeling Reagent | Application | Reference |

| [¹¹C]5 (2-(p-[¹¹C]Methylaminophenyl)-7-methoxyimidazo[2,1-b]benzothiazole) | Carbon-11 (¹¹C) | 2-(p-Aminophenyl)-7-methoxyimidazo[2,1-b]benzothiazole | [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET imaging of β-amyloid plaques | acs.org |

| O-[¹¹C]methyl derivatives of IBTs | Carbon-11 (¹¹C) | Hydroxy-substituted IBT precursor | [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET imaging of β-amyloid plaques | acs.org |

| N-[¹¹C]methyl derivatives of IBTs | Carbon-11 (¹¹C) | Amino-substituted IBT precursor | [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET imaging of β-amyloid plaques | acs.org |

In addition to radiolabeling, fluorescent labeling is another important strategy for creating research probes. While specific examples for the this compound scaffold are less documented in the provided search results, the general principles of attaching fluorophores to heterocyclic compounds are well-established and could be applied to this scaffold.

Iii. Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR analysis provides information on the number, environment, and coupling of hydrogen atoms within the molecule. In a typical analysis using a 400 MHz spectrometer with DMSO-d6 as the solvent, the spectrum of 2-amino-4-(4-bromophenyl)-5-methylthiazole (B1269559) displays distinct signals that correspond to each type of proton. The aromatic protons of the 4-bromophenyl group appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the amino group (-NH2) typically present as a broad singlet, and the methyl group (-CH3) attached to the thiazole (B1198619) ring shows a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for 2-amino-4-(4-bromophenyl)-5-methylthiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.58 | Doublet | 2H | Ar-H |

| 7.51 | Doublet | 2H | Ar-H |

| 7.09 | Singlet (broad) | 2H | -NH₂ |

| 2.33 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d6; Spectrometer Frequency: 400 MHz

Complementing the proton NMR, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for 2-amino-4-(4-bromophenyl)-5-methylthiazole shows signals for all 11 carbon atoms, with their chemical shifts indicating their electronic environment. The carbon atoms of the thiazole ring and the 4-bromophenyl group resonate at distinct positions, confirming the core structure.

Table 2: ¹³C NMR Spectroscopic Data for 2-amino-4-(4-bromophenyl)-5-methylthiazole

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.3 | Thiazole C2 (C-NH₂) |

| 147.9 | Thiazole C4 |

| 134.8 | Aromatic C (para to Br) |

| 131.2 | Aromatic CH |

| 129.5 | Aromatic CH |

| 120.3 | Aromatic C (ipso to Br) |

| 113.8 | Thiazole C5 |

| 11.2 | -CH₃ |

Solvent: DMSO-d6; Spectrometer Frequency: 100 MHz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for C11H11BrN2S shows a molecular ion peak [M]+ that confirms the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The calculated molecular weight for C11H10⁷⁹BrN2S is 280.99 g/mol , and for C11H10⁸¹BrN2S is 282.99 g/mol . The mass spectrum would show a prominent cluster of peaks around m/z 281 and 283, confirming the elemental formula.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural evidence by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms and bond lengths. Studies on crystals of 2-amino-4-(4-bromophenyl)-5-methylthiazole have confirmed its planar thiazole ring and the spatial orientation of the phenyl and amino substituents. This technique has been crucial in establishing the intermolecular interactions, such as hydrogen bonds involving the amino group, which dictate the crystal packing. The analysis confirms the connectivity established by NMR and MS, providing an unambiguous structural proof.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of each element in the compound, serving as a fundamental check of its purity and empirical formula. For a compound with the formula this compound, the theoretical elemental composition is calculated as follows:

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition (Calculated) |

|---|---|---|---|

| Carbon | C | 12.01 | 46.66% |

| Hydrogen | H | 1.01 | 3.92% |

| Bromine | Br | 79.90 | 28.22% |

| Nitrogen | N | 14.01 | 9.89% |

Experimental results from elemental analysis of purified samples of 2-amino-4-(4-bromophenyl)-5-methylthiazole closely match these calculated values, typically within a ±0.4% margin, thereby verifying the molecular formula.

Table 4: Compound Names Mentioned in this Article

| Systematic Name | Molecular Formula |

|---|---|

| 2-amino-4-(4-bromophenyl)-5-methylthiazole | This compound |

Iv. Computational and Theoretical Chemistry Investigations of C11h11brn2s

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. researchgate.net For a compound like C11H11BrN2S, these studies, typically employing Density Functional Theory (DFT), would provide insights into its stability, reactivity, and spectroscopic characteristics. nih.gov

Key parameters that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other molecules. nih.gov

For thiazole (B1198619) derivatives, DFT calculations have been successfully used to correlate these computed parameters with experimentally observed activities. researchgate.netnih.gov

Molecular Mechanics and Dynamics Simulations for Conformation and Interactions

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational landscape and dynamic behavior of larger systems, such as the interaction of this compound with a biological macromolecule or a solvent. mdpi.comrsc.org

Conformational Analysis: MM methods can be used to explore the different possible shapes (conformations) of the this compound molecule and identify the lowest energy (most stable) conformers.

Molecular Dynamics Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound would behave in a specific environment (e.g., in water or bound to a protein). These simulations can reveal information about the stability of interactions, the flexibility of the molecule, and the role of solvent molecules. For thiazole-containing compounds, MD simulations have been used to study the stability of their binding to protein targets. mdpi.comrsc.org

In Silico Prediction of Molecular Descriptors

In silico methods are used to predict various physicochemical and pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound.

For this compound, a range of molecular descriptors could be calculated using various software tools. A representative set of such descriptors is presented in the interactive table below. It is important to note that these values are predicted and would require experimental validation.

| Descriptor Category | Descriptor Name | Predicted Value for a this compound Isomer | Significance |

| Physicochemical Properties | Molecular Weight | 283.19 g/mol | Affects diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | 2.9 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Relates to the hydrogen bonding potential and is a good predictor of drug transport properties. | |

| Drug-Likeness | Lipinski's Rule of Five | Pass | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans. |

| Bioavailability Score | 0.55 | An overall score predicting the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Note: The predicted values in this table are for a representative isomer of this compound and may vary between different isomers and predictive software.

Docking and Molecular Dynamics Simulations for Target Binding Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.comnih.govacs.orgnih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a protein.

The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) would be generated and optimized. A 3D structure of the target protein (the receptor) would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking program would then systematically explore different binding poses of the ligand in the receptor's active site, scoring each pose based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Analysis of Results: The top-scoring poses are then analyzed to understand the key interactions that stabilize the complex. This can generate hypotheses about which proteins this compound might interact with and the molecular basis for this interaction.

Following docking, molecular dynamics simulations can be performed on the predicted ligand-protein complex to assess its stability and dynamics over time, providing a more rigorous evaluation of the binding hypothesis. mdpi.comrsc.org Docking studies are frequently reported for thiazole derivatives to explore their potential as inhibitors of various enzymes. connectjournals.comnih.govacs.orgnih.gov

V. Exploration of Biological Mechanisms and Target Interactions Non Clinical Focus

Enzyme Modulation and Inhibition Mechanisms

Enzyme inhibitors are molecules that interact with enzymes and decrease their activity. ucl.ac.uk This inhibition can be either reversible or irreversible. ucl.ac.uk Reversible inhibition is characterized by the ability to restore enzyme function after the removal of the inhibitor, while irreversible inhibition involves the formation of a stable complex, often through covalent bonds, that permanently deactivates the enzyme. ucl.ac.uklibretexts.org There are several types of reversible inhibition, including competitive, non-competitive, and uncompetitive, each distinguished by the inhibitor's binding site and its effect on the enzyme's kinetic parameters. ucl.ac.ukmicrobenotes.com

Specific Enzyme Target Identification and Characterization

While specific enzyme targets for C11H11BrN2S are not extensively detailed in the available literature, a related compound, (-)-p-Bromotetramisole, is a known potent, non-specific inhibitor of alkaline phosphatase. probes-drugs.org Alkaline phosphatases are a group of enzymes involved in various cellular processes.

Receptor Interaction Studies and Signal Transduction Pathway Elucidation

The interaction of ligands with cell surface receptors is a fundamental process that initiates intracellular signaling cascades. frontiersin.org These interactions can modulate a variety of cellular functions, including proliferation and differentiation. frontiersin.org Dysregulation of these ligand-receptor interactions can contribute to various diseases. frontiersin.org

Signal transduction pathways are the networks of molecular interactions that convey a signal from the cell surface to an intracellular target. numberanalytics.com These pathways often involve a series of protein-protein interactions and post-translational modifications that ultimately lead to a specific cellular response. numberanalytics.com Key signaling pathways include the JAK-STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways. frontiersin.orgcusabio.com For instance, the PI3K pathway is activated by the binding of regulatory subunits to adapter proteins, leading to the generation of second messengers and the activation of downstream kinases like AKT. nih.gov The MAPK/ERK pathway is initiated by the activation of the small G protein p21ras, which triggers a cascade of serine/threonine kinases. nih.gov

Investigation of Ion Channel Modulation in in vitro or Animal Models

Ion channels are crucial for regulating cellular excitability and are significant targets for drug discovery. reactionbiology.com The modulation of ion channels can impact a wide range of physiological processes. openneurologyjournal.com Studies on ion channel modulation often utilize techniques like patch-clamp electrophysiology to measure the effects of compounds on ion channel activity in cell lines or animal models. cam.ac.ukbiorxiv.org

For example, in vitro studies have investigated the effects of various compounds on different types of ion channels, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, as well as transient receptor potential (TRP) channels. openneurologyjournal.combiorxiv.orgmdpi.com These studies can reveal whether a compound acts as an activator or inhibitor of a specific channel and can characterize the mechanism of modulation. biorxiv.org Animal models are also employed to understand the physiological consequences of ion channel modulation in a whole-organism context. mdpi.com

Mechanistic Studies of Antimicrobial Activity in Model Systems

The antimicrobial mechanisms of various compounds are diverse and can involve targeting essential cellular functions in microorganisms. frontiersin.org These mechanisms can be broadly categorized as either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). frontiersin.org Common targets for antimicrobial agents include the cell wall, plasma membrane, and pathways for protein and nucleic acid synthesis. mdpi.comlpsinc.com

For instance, some antimicrobial agents work by disrupting the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death. wikipedia.org Others may interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. lpsinc.com The formation of reactive oxygen species (ROS) is another mechanism by which some agents exert their antimicrobial effects, causing oxidative damage to cellular components. nih.gov

Elucidation of Potential Antiparasitic Mechanisms in Non-Human Organisms

The compound this compound, also known as 4-Bromotetramisole, has been investigated for its antiparasitic properties. ontosight.ai A related compound, (-)-p-Bromotetramisole, is known to inhibit alkaline phosphatase, an enzyme that has been implicated in the resistance of neoplastic cells to certain drugs. probes-drugs.org While the direct antiparasitic mechanism of this compound is not fully elucidated, the inhibition of essential enzymes in parasites is a common strategy for antiparasitic drugs.

Investigation of Anticancer Mechanisms in Cell Lines or in vitro Models

The anticancer properties of various compounds are often investigated using cancer cell lines and in vitro models. kent.ac.ukfrontiersin.org These studies aim to understand the molecular mechanisms by which a compound can inhibit cancer cell proliferation, induce cell death (apoptosis), or prevent metastasis. mdpi.com

Several key cellular processes are often targeted in anticancer research:

Cell Cycle Arrest: Some compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. frontiersin.org This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs). nih.gov

Induction of Apoptosis: Apoptosis is a form of programmed cell death that is often dysregulated in cancer. frontiersin.org Many anticancer agents work by inducing apoptosis in cancer cells through the activation of caspase cascades. frontiersin.orgnih.gov

Inhibition of Signaling Pathways: The proliferation and survival of cancer cells are often dependent on the aberrant activation of signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. frontiersin.orgnih.gov Compounds that can inhibit these pathways are of significant interest in cancer research. frontiersin.orgnih.gov

Modulation of the Tumor Microenvironment: The tumor microenvironment plays a crucial role in cancer progression. frontiersin.org Some anticancer strategies focus on targeting components of the tumor microenvironment to inhibit tumor growth and metastasis. frontiersin.org

Initial research suggests that compounds with a thiazole (B1198619) ring, like this compound, may inhibit cancer cell proliferation by interacting with specific molecular targets. smolecule.comsmolecule.com

Exploration of Anticonvulsant Mechanisms

The chemical compound with the formula this compound represents a molecular blueprint for several distinct structures, including 4-Bromo-N-((4-methylthiazol-5-yl)methyl)aniline and 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole. While specific research on the anticonvulsant mechanisms of these exact molecules is not extensively detailed in publicly available literature, a broader examination of their parent chemical classes—thiazole and benzothiazole (B30560) derivatives—provides significant insights into their potential biological activities and target interactions in the context of epilepsy.

Thiazole and benzothiazole moieties are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. researchgate.netresearchgate.net Research into derivatives of these scaffolds has revealed promising anticonvulsant properties, with investigations pointing towards several potential mechanisms of action.

Thiazole Derivatives: Modulators of GABAergic Neurotransmission

A significant body of research suggests that thiazole derivatives may exert their anticonvulsant effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. nih.govmdpi.com Enhancement of GABAergic neurotransmission is a well-established mechanism for controlling seizures. wikipedia.orgnih.gov

Molecular docking studies on active thiopyrano[2,3-d]thiazole derivatives have indicated a potential affinity for the GABA-A receptor, suggesting they may act as positive allosteric modulators. nih.govresearchgate.net This interaction would enhance the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. medscape.com

Preclinical studies using various animal models of epilepsy, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests, have demonstrated the significant anticonvulsant potential of newly synthesized thiazole derivatives. tandfonline.comijcrt.org For instance, certain 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have shown potent activity in the pentylenetetrazole model, with some compounds exhibiting efficacy that is approximately seven-fold higher than the established antiepileptic drug ethosuximide. tandfonline.com

The following table summarizes the findings from a study on thiopyrano[2,3-d]thiazole derivatives in the scPTZ test, highlighting their effects on seizure parameters.

| Compound | Latent Period of Clonic Seizures (min) | Number of Seizures | Mortality Rate (%) |

| Control (PTZ) | 5.2 ± 0.4 | 15.3 ± 1.2 | 100 |

| Derivative 12 | 8.1 ± 0.6 | 7.5 ± 0.9 | 40 |

| Derivative 14 | 9.5 ± 0.8 | 5.1 ± 0.7 | 20 |

| Derivative 16 | 7.9 ± 0.5 | 8.2 ± 1.0 | 50 |

| Sodium Valproate | 10.2 ± 0.9 | 4.8 ± 0.6 | 10 |

| *p < 0.05 compared to the control group. Data adapted from a representative study on thiazole derivatives. researchgate.net |

Benzothiazole Derivatives: Multi-Target Approach

The benzothiazole scaffold, which can be considered a fusion of a benzene (B151609) ring with a thiazole ring, has also been a focal point of anticonvulsant drug discovery. researchgate.netmdpi.com Derivatives of benzothiazole have demonstrated efficacy in various preclinical seizure models, including the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant seizures. researchgate.net

Computational docking studies on active benzothiazole derivatives have suggested a multi-target approach to their anticonvulsant activity. These studies indicate potential interactions with key molecular targets implicated in epilepsy, such as:

GABA(A) Receptors: Similar to thiazole derivatives, some benzothiazoles are predicted to bind to GABA(A) receptors, thereby enhancing inhibitory neurotransmission. researchgate.net

Sodium/Hydrogen (Na+/H+) Exchangers: Interaction with these exchangers could influence intracellular and extracellular pH, which in turn can modulate neuronal excitability. researchgate.net

Carbonic Anhydrase: Inhibition of this enzyme can lead to an accumulation of carbon dioxide, which has been shown to have seizure-suppressing effects. benthamdirect.com

The presence of specific substituents on the benzothiazole core can significantly influence the anticonvulsant activity. For example, the incorporation of a 4-bromophenyl group in certain benzothiazol-2-yl acetohydrazones has been shown to enhance their anticonvulsant properties. researchgate.net

The table below presents data from a study on newly synthesized 2-aminobenzothiazole (B30445) derivatives, showcasing the anticonvulsant activity of a lead compound.

| Compound | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) | Neurotoxicity (Rotarod Test) |

| Compound V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) | 75 | 83 | No deficit |

| Phenytoin | 100 | - | Deficit |

| Ethosuximide | - | 100 | No deficit |

| Data adapted from a representative study on benzothiazole derivatives. benthamdirect.com |

Vi. Advanced Analytical Methodologies in C11h11brn2s Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation and quantification of individual components within a mixture. For C11H11BrN2S isomers, High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment, while Gas Chromatography (GC) can be considered for specific applications.

HPLC is a highly efficient and versatile technique for analyzing non-volatile or thermally sensitive compounds like thiazole (B1198619) derivatives. Its application in the study of this compound isomers, such as (-)-p-Bromotetramisole, is well-documented, particularly for determining purity and in preparative separations.

A common approach for the analysis of tetramisole (B1196661) and its analogues is reversed-phase HPLC (RP-HPLC). nih.gov A stability-indicating HPLC method developed for tetramisole hydrochloride, a structurally related compound, provides a strong framework for the analysis of this compound. semanticscholar.org In such a method, a C18 column is frequently employed due to its ability to separate compounds based on their hydrophobicity. semanticscholar.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. semanticscholar.orgimpactfactor.org Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits maximum absorbance, such as 212 nm for tetramisole hydrochloride. semanticscholar.org

For the enantioselective separation of tetramisole enantiomers, which would be applicable to the chiral this compound isomer (-)-p-Bromotetramisole, specialized chiral stationary phases are necessary. Cellulose tris(3,5-dimethylphenylcarbamate) based columns have proven effective for this purpose. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Tetramisole Analogues

| Parameter | Condition | Source |

| Column | SUPELCO C18 (250mm x 4.6mm, 5µm) | semanticscholar.org |

| Mobile Phase | Acetonitrile : Methanol : Water (50:33:17, v/v) | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection | UV at 212 nm | semanticscholar.org |

| Temperature | Ambient | semanticscholar.org |

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While many complex thiazole derivatives may not be suitable for direct GC analysis due to low volatility or thermal degradation, the applicability of GC to a specific this compound isomer would depend on its physical properties. For certain thiazole derivatives, GC coupled with a mass spectrometer (GC-MS) has been used for structural elucidation. mdpi.comnih.gov

The polarity of isomers can influence their retention times in GC analysis. For instance, a study on thiazole derivatives showed that isomers with decreased aromaticity, and thus increased polarity, exhibited longer retention times. nih.gov A typical GC analysis would involve injecting the sample into a heated port to ensure volatilization, followed by separation on a capillary column (e.g., with a polysiloxane-based stationary phase) and detection by a flame ionization detector (FID) or a mass spectrometer.

Hyphenated Techniques for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for unequivocal structural confirmation and for identifying and quantifying trace-level impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that provides both chromatographic separation and mass analysis, enabling the definitive identification of the parent compound and its impurities. This method has been successfully developed for the determination of tetramisole enantiomers and other thiazole derivatives. researchgate.netbohrium.com

In an LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov This is particularly useful for quantifying the analyte in complex matrices and for profiling related impurities. pharmanueva.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for the analysis of those thiazole derivatives that are amenable to GC. mdpi.comnih.govacs.org After separation by the GC column, the components enter the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation by analyzing the fragmentation pattern. mdpi.com

Table 2: Example of Mass Spectrometry Parameters for Related Compounds

| Technique | Ionization Mode | Monitored Transition (m/z) | Application | Source |

| LC-MS/MS | ESI+ | 703.0 → 461.0 (for Bromotetrandrine) | Pharmacokinetic Study | nih.gov |

| GC-MS | EI (70 eV) | Molecular Ion (M+) and Fragments | Structural Elucidation | mdpi.com |

Method Validation for Reproducibility and Robustness in Research Settings

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. Method validation ensures that the method is reproducible and robust, yielding consistent results over time and under slightly varied conditions. The validation of analytical methods for this compound would follow the principles outlined by the International Conference on Harmonisation (ICH) guidelines. semanticscholar.orgpharmanueva.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. semanticscholar.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). semanticscholar.orgimpactfactor.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. semanticscholar.orgimpactfactor.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., changes in mobile phase composition, flow rate, or detection wavelength). semanticscholar.org This provides an indication of its reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pharmanueva.com

A developed HPLC method for tetramisole hydrochloride demonstrated good linearity over a concentration range of 1–6 μg/mL with a correlation coefficient (r²) of 0.9997. The accuracy was found to be 100.20% recovery, and the method showed high precision with low %RSD values. semanticscholar.org Such validation demonstrates the suitability of the method for routine analysis and stability studies. semanticscholar.org

Vii. Emerging Research Directions and Future Perspectives for C11h11brn2s

Development of Next-Generation Synthetic Strategies

The synthesis of thiazole (B1198619) and benzothiazole (B30560) derivatives is a well-established field, but the focus is shifting towards more efficient, sustainable, and diverse methodologies. fabad.org.trmdpi.com Future synthetic strategies for C11H11BrN2S isomers will likely move beyond traditional multi-step reactions, which can be time-consuming and generate significant waste. nih.gov

Emerging approaches include:

Green Chemistry Methodologies : The use of environmentally friendly techniques such as microwave irradiation and ultrasound-assisted synthesis can accelerate reaction times, increase yields, and reduce energy consumption. nih.gov The adoption of green solvents and non-toxic, renewable starting materials is also a key trend. nih.gov Researchers are exploring methods that minimize hazardous reagents and byproducts, aligning with the principles of sustainable chemistry. nih.gov

One-Pot and Multicomponent Reactions (MCRs) : These strategies involve combining multiple reaction steps into a single, continuous process without isolating intermediates. This significantly improves efficiency and reduces waste. biocompare.com For this compound isomers, this could mean reacting a bromo-aniline precursor with other reagents in a single vessel to construct the heterocyclic core and introduce necessary substituents simultaneously.

Advanced Catalysis : The development of novel catalysts, including heterogeneous catalysts and organocatalysts, offers pathways to new chemical transformations and improved selectivity. mdpi.comrsc.org For instance, new catalytic systems could facilitate the precise placement of the bromine atom on the aromatic ring or control the formation of specific isomers, which is crucial as different isomers can have vastly different biological activities. rsc.org

These next-generation strategies will not only streamline the production of known this compound isomers but also enable the creation of diverse chemical libraries for screening and drug discovery. fabad.org.tr

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov For compounds like this compound, these computational tools offer immense potential to navigate the vast chemical space and predict molecular properties. nih.gov

Future applications of AI/ML in this area include:

Predictive Modeling : AI algorithms can be trained on large datasets of existing compounds to build models that predict the biological activity, toxicity, and pharmacokinetic profiles of novel this compound analogs. synopsys.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify which structural features are crucial for a desired therapeutic effect. africanjournalofbiomedicalresearch.com

Generative Design : Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. researchgate.net Researchers could use these models to generate novel this compound isomers with enhanced potency against a particular biological target or with improved drug-like characteristics.

Drug Repurposing and Target Identification : AI can analyze biological and chemical data to identify new potential uses for existing compounds or to predict which proteins a molecule like this compound might interact with in the body. nih.gov For example, an AI platform could analyze the structure of a this compound isomer and predict its potential as a kinase inhibitor based on known kinase-ligand interaction data. nih.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. africanjournalofbiomedicalresearch.com | Guides the optimization of this compound analogs for enhanced efficacy and reduced side effects. |

| Generative Adversarial Networks (GANs) | Creates novel chemical structures that adhere to specified design constraints. researchgate.net | Accelerates the discovery of new this compound isomers with desired therapeutic properties. |

| Deep Learning for Target Prediction | Predicts the biological targets of a small molecule based on its structure and large-scale bioactivity data. nih.gov | Helps to elucidate the mechanism of action and identify new therapeutic indications. |

| Automated Synthesis Planning | Designs efficient synthetic routes for target molecules. | Reduces the time and cost associated with synthesizing novel this compound compounds. |

Unraveling Novel Biological Targets and Pathways

The thiazole and benzothiazole scaffolds present in this compound isomers are known as "privileged structures" because they can interact with a wide range of biological targets. fabad.org.trijpsjournal.com Derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. bohrium.commdpi.com A major future direction is to move from these broad observations to a precise understanding of the specific proteins and pathways that this compound isomers modulate.

Future research will likely focus on:

Target Deconvolution : Employing techniques like chemical proteomics and thermal shift assays to identify the direct binding partners of this compound isomers within the cell.

Pathway Analysis : Once a target is identified, transcriptomics and proteomics can be used to understand how modulating that target with a this compound compound affects broader cellular signaling networks.

Exploring New Therapeutic Areas : The presence of a bromine atom can enhance binding affinity and selectivity, potentially through halogen bonding. smolecule.com This opens the door to targeting protein families that have been historically difficult to drug, such as bromodomains, which are readers of epigenetic marks and are implicated in cancer and inflammation. google.com The structural features of this compound isomers make them interesting candidates for screening against such novel target classes. vulcanchem.com

Advanced Mechanistic Investigations via Biophysical Techniques

To fully understand how a compound like this compound exerts its biological effects, it is crucial to study its interaction with its molecular target in detail. Advanced biophysical techniques provide quantitative insights into the thermodynamics and kinetics of these interactions. bioscipublisher.com These methods are essential for validating targets and guiding the rational design of more potent and selective molecules. nih.gov

The application of a suite of biophysical tools will be critical:

Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR) : A label-free technique that monitors binding events in real-time, yielding valuable kinetic data on association (kon) and dissociation (koff) rates. biocrystalfacility.it

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides high-resolution structural information about the compound-protein complex in solution, revealing the specific amino acid residues involved in the interaction.

X-ray Crystallography : Offers a static, atomic-level snapshot of the compound bound to its target, which is invaluable for structure-based drug design. vulcanchem.com

| Technique | Information Gained | Key Application |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). nih.gov | Understanding the thermodynamic driving forces of the interaction. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd). biocrystalfacility.it | Characterizing the real-time dynamics of target engagement. |

| Differential Scanning Fluorimetry (DSF) | Target engagement and stabilization. bioscipublisher.com | High-throughput screening for binders. |

| NMR Spectroscopy | Binding site mapping, structural changes upon binding. bioscipublisher.com | Detailed structural analysis of the complex in solution. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. vulcanchem.com | Guiding structure-based drug design efforts. |

Role as a Chemical Probe in Systems Biology Research

A chemical probe is a highly potent and selective small molecule used to perturb a specific protein in cells or organisms, thereby allowing researchers to investigate the protein's biological function. wikipedia.orgchemicalprobes.org Developing a this compound isomer into a chemical probe represents a significant research opportunity. Such a tool would be invaluable for validating new drug targets and dissecting complex biological pathways. chemicalprobes.org

The path to developing a chemical probe involves:

Demonstrating Potency and Selectivity : The compound must show high affinity for its intended target (typically nanomolar or better) and minimal interaction with other related and unrelated proteins. nih.gov

Cellular Activity : The probe must be able to enter cells and engage its target in a cellular context, leading to a measurable biological response. unc.edu

Mechanism of Action Studies : A clear understanding of how the probe interacts with its target (e.g., as an inhibitor or activator) is essential for interpreting experimental results. unc.edu

Once validated, a this compound-based chemical probe could be used in systems biology approaches to map out the functional consequences of modulating its specific target across the entire cellular network. nih.gov This provides a powerful, complementary approach to genetic methods like CRISPR for understanding protein function and its role in disease.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing C₁₁H₁₁BrN₂S, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling for bromine incorporation. Characterization requires multi-technique validation:

- NMR (¹H/¹³C) to confirm structure and purity .

- Mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) for definitive structural proof .

- HPLC to assess purity (>95% recommended for biological studies) .

- Reproducibility : Document reaction conditions (solvent, temperature, catalysts) in detail. Use standardized protocols for instrumental calibration and include raw data in supplementary materials .

Q. How should researchers design experiments to investigate the biological activity of C₁₁H₁₁BrN₂S?

- Methodological Answer :

- Hypothesis-driven design : Link the compound’s bromine and thioether groups to potential enzyme inhibition (e.g., alkaline phosphatase) .

- Controls : Include positive controls (e.g., orthovanadate for phosphatase inhibition) and negative controls (solvent-only) .

- Dose-response assays : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values .

- Data validation : Replicate experiments in triplicate and use statistical tests (e.g., ANOVA) to confirm significance .

Q. What strategies are effective for conducting a literature review on C₁₁H₁₁BrN₂S?

- Methodological Answer :

- Database search : Use SciFinder or Reaxys with keywords like “C₁₁H₁₁BrN₂S,” “brominated heterocycles,” and “enzyme inhibitors.” Apply Boolean operators (AND/OR) to refine results .

- Critical evaluation : Prioritize peer-reviewed journals over preprints. Cross-check synthetic protocols and spectral data across sources to identify inconsistencies .

- Gap analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to identify understudied applications (e.g., pseudoprogression diagnostics in oncology) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for C₁₁H₁₁BrN₂S?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations) .

- Dynamic effects : Investigate tautomerism or solvent-induced shifts using variable-temperature NMR .

- Collaborative analysis : Share raw data with experts via platforms like Zenodo for independent verification .

- Example contradiction : Discrepancies in ¹³C NMR peaks may arise from crystalline vs. solution-state differences. Address by reporting both X-ray and solution data .

Q. What advanced techniques optimize reaction yields for C₁₁H₁₁BrN₂S derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, temperature). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Catalyst (mol%) | 5 | 10 |

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 12 | 24 |

- High-throughput screening : Automate condition testing with microreactors .

- In situ monitoring : Use IR spectroscopy or LC-MS to track intermediate formation .

Q. How can computational modeling enhance the study of C₁₁H₁₁BrN₂S’s mechanism of action?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., alkaline phosphatase) .

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability .

- QSAR : Correlate structural features (e.g., Hammett σ values for substituents) with bioactivity .

Q. What interdisciplinary approaches address challenges in studying C₁₁H₁₁BrN₂S’s stability under biological conditions?

- Methodological Answer :

- Metabolomics : Use LC-HRMS to identify degradation products in serum .

- Microscopy : Apply TEM/SEM to observe compound aggregation in cellular environments .

- Kinetic profiling : Monitor half-life in PBS (pH 7.4) at 37°C using UV-Vis spectroscopy .

Tables for Key Data

Table 1 : Representative Spectral Data for C₁₁H₁₁BrN₂S

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, Ar-H), 3.90 (q, 2H, SCH₂) | |

| HRMS | m/z 283.9782 [M+H]⁺ (calc. 283.9785) | |

| XRD | Orthorhombic, space group P2₁2₁2₁ |

Table 2 : Biological Activity Profile

| Assay Type | IC₅₀ (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Phosphatase | 0.45 | Alkaline phosphatase | |

| Kinase | >100 | EGFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.